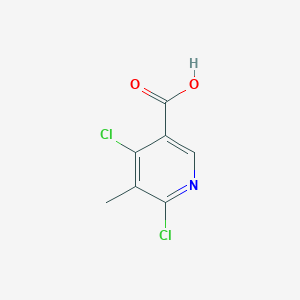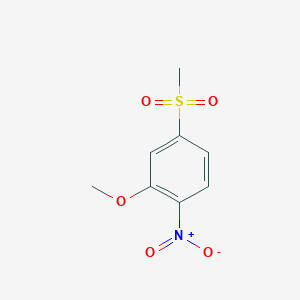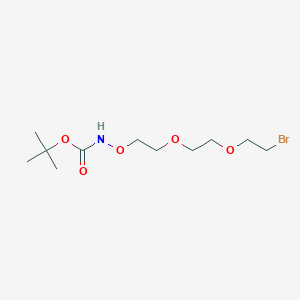
Boc-Aminooxy-PEG2-bromide
Vue d'ensemble
Description
Boc-Aminooxy-PEG2-bromide: is a bifunctional, cleavable polyethylene glycol (PEG) linker used specifically in the synthesis of antibody-drug conjugates (ADCs) . This compound contains a carbamate-protected aminooxy group and a bromoalkyl moiety separated by a PEG spacer. It is widely used in bioconjugation and drug delivery systems due to its ability to form stable linkages with various biomolecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: . The synthetic route typically involves the following steps:
- Protection of the aminooxy group with a Boc group.
- Introduction of the PEG spacer.
- Addition of the bromide moiety.
Industrial Production Methods: The industrial production of Boc-Aminooxy-PEG2-bromide involves large-scale synthesis using similar reaction conditions as the laboratory-scale synthesis. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for use in ADC synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Boc-Aminooxy-PEG2-bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide moiety can be substituted with other nucleophiles, forming new covalent bonds.
Oxime Formation: The aminooxy group reacts with aldehydes and ketones to form stable oxime linkages.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxime Formation: The reaction with aldehydes or ketones is usually performed in aqueous or organic solvents under mild conditions.
Major Products:
Substitution Reactions: The major products are the substituted derivatives of this compound.
Oxime Formation: The major products are oxime linkages formed between the aminooxy group and the aldehyde or ketone.
Applications De Recherche Scientifique
Boc-Aminooxy-PEG2-bromide has a wide range of scientific research applications, including:
Chemistry:
- Used as a linker in the synthesis of antibody-drug conjugates (ADCs) .
- Employed in bioconjugation techniques to attach biomolecules to various surfaces .
Biology:
- Facilitates the study of protein-protein interactions by linking proteins to fluorescent probes or other biomolecules .
Medicine:
- Integral in the development of targeted drug delivery systems, improving the efficacy and specificity of therapeutic agents .
Industry:
Mécanisme D'action
Boc-Aminooxy-PEG2-bromide exerts its effects through the formation of stable covalent linkages with biomolecules. The aminooxy group reacts with aldehydes and ketones to form oxime linkages, while the bromide moiety can undergo substitution reactions with nucleophiles . These reactions enable the compound to serve as a versatile linker in bioconjugation and drug delivery applications.
Comparaison Avec Des Composés Similaires
Boc-NH-PEG4-CH2COOH: Another cleavable PEG linker used in ADC synthesis.
Fmoc-8-amino-3,6-dioxaoctanoic acid: A PEG-based linker used in the synthesis of antibody-drug conjugates and PROTACs.
Uniqueness: Boc-Aminooxy-PEG2-bromide is unique due to its bifunctional nature, allowing it to form stable linkages with a wide range of biomolecules. Its cleavable PEG spacer provides flexibility and stability in bioconjugation applications, making it a valuable tool in scientific research and drug development .
Propriétés
IUPAC Name |
tert-butyl N-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22BrNO5/c1-11(2,3)18-10(14)13-17-9-8-16-7-6-15-5-4-12/h4-9H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLMDHDPMSCEPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


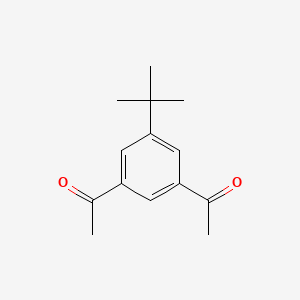
![2-[2-(2-Benzylaminoethoxy)ethoxy]ethanol](/img/structure/B3119561.png)
![4-[1-(Hydroxymethyl)cyclopropyl]phenol](/img/structure/B3119563.png)
![4-Bromothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B3119567.png)
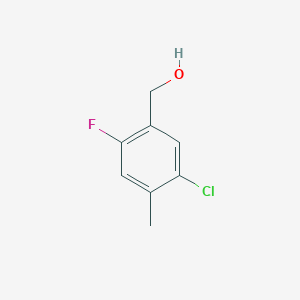
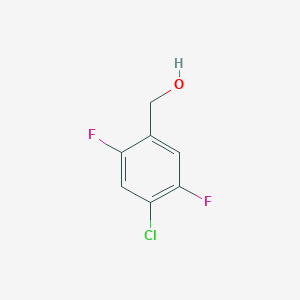
![N-(3,4-dimethylphenyl)-3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxamide](/img/structure/B3119577.png)
![Methyl 3-[(3-nitro-2-pyridinyl)oxy]-2-thiophenecarboxylate](/img/structure/B3119582.png)
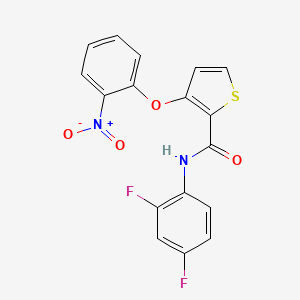
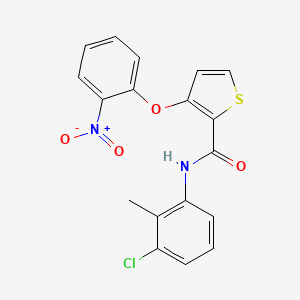
![ethyl 2-[3-cyano-6-(4-fluorophenyl)-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B3119605.png)
![5-[N-(6-Aminohexyl)-3-E-acrylamido]-2'-deoxy-5'-O-DMT-uridine](/img/structure/B3119622.png)
